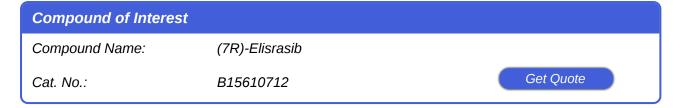


# (7R)-Elisrasib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

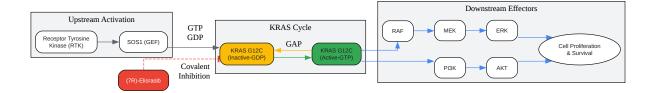
## Introduction

(7R)-Elisrasib, also known as D3S-001, is an investigational, orally bioavailable, next-generation covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in various solid tumors. Developed by D3 Bio, (7R)-Elisrasib is engineered to overcome the limitations of first-generation KRAS G12C inhibitors by demonstrating rapid and complete target engagement. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of (7R)-Elisrasib, compiling available preclinical and clinical data to support ongoing research and development efforts.

# **Mechanism of Action and Signaling Pathway**

**(7R)-Elisrasib** selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.





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Caption: KRAS G12C Signaling Pathway and Mechanism of Elisrasib Inhibition.

# Pharmacokinetics Preclinical Pharmacokinetics

Preclinical studies in mouse models have demonstrated that **(7R)-Elisrasib** exhibits good oral pharmacokinetic properties. Following oral administration, the compound is absorbed and reaches plasma concentrations that are associated with significant anti-tumor activity in xenograft models.

Table 1: Preclinical Pharmacokinetic Parameters of (7R)-Elisrasib in Mice

| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor Growth<br>Inhibition (TGI) |
|--------------------|--------------|---------------|----------------------------------|
| 10                 | 100 - 200    | Not Reported  | Significant                      |
| 30                 | 500 - 1000   | Not Reported  | Profound                         |
| 100                | > 2000       | Not Reported  | Complete                         |

Note: The data presented are estimations derived from graphical representations in published preclinical studies. Specific numerical values for Cmax and AUC were not provided in a tabular format in the referenced literature.



### **Clinical Pharmacokinetics**

The pharmacokinetics of **(7R)-Elisrasib** have been evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring the KRAS G12C mutation. The study involved a dose-escalation phase with oral daily doses ranging from 50 mg to 900 mg.

Key findings from the clinical study include:

- Dose-Dependent Exposure: Pharmacokinetic analysis indicated a linear relationship between the dose of (7R)-Elisrasib and plasma exposure.
- Half-Life: The terminal plasma half-life (t1/2) of (7R)-Elisrasib is approximately 11 hours, supporting a once-daily dosing regimen.[1]
- Recommended Phase 2 Dose (RP2D): Based on the evaluation of safety, efficacy, and pharmacokinetic data, a dose of 600 mg once daily has been selected for further investigation.[1]

Table 2: Human Pharmacokinetic Parameters of (7R)-Elisrasib (D3S-001)

| Dose (mg, QD) | Cmax (ng/mL)      | AUC (ng*h/mL)     | Terminal Half-life<br>(t1/2) (hours) |
|---------------|-------------------|-------------------|--------------------------------------|
| 50 - 900      | Dose-proportional | Dose-proportional | ~11                                  |

Note: Detailed Cmax and AUC values for each dose cohort are not yet publicly available.

# **Bioavailability**

While specific oral bioavailability (F%) data for **(7R)-Elisrasib** has not been formally published, the compound is described as orally bioavailable. The observed dose-proportional pharmacokinetics and significant anti-tumor efficacy following oral administration in both preclinical and clinical settings suggest adequate absorption and systemic exposure.

# **Experimental Protocols**

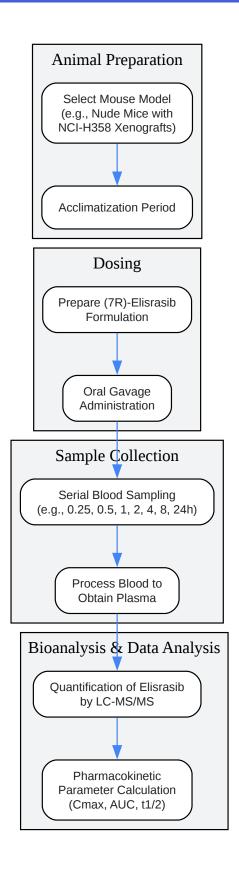




## In Vivo Pharmacokinetic Studies in Mice

A general workflow for assessing the pharmacokinetics of **(7R)-Elisrasib** in mouse models is outlined below.





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Caption: General Workflow for a Preclinical Pharmacokinetic Study.



#### **Detailed Methodology:**

- Animal Models: Studies typically utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358).
- Drug Formulation and Administration: (7R)-Elisrasib is formulated in a suitable vehicle for oral administration. The compound is administered to the mice via oral gavage at various dose levels.
- Sample Collection: Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is then processed to obtain plasma, which is stored frozen until analysis.
- Bioanalytical Method: The concentration of (7R)-Elisrasib in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Representative LC-MS/MS Protocol for Quantification

While the specific LC-MS/MS method for **(7R)-Elisrasib** is proprietary, a typical protocol for the quantification of a small molecule kinase inhibitor in plasma is as follows:

- Sample Preparation:
  - Thaw plasma samples on ice.
  - $\circ$  To 50  $\mu$ L of plasma, add 150  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
  - Vortex the mixture to precipitate the plasma proteins.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a new plate or vial for analysis.
- Liquid Chromatography:



- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution is typically used to separate the analyte from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Tandem Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for (7R)-Elisrasib and the internal standard are monitored.
- Data Analysis:
  - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  - The concentration of (7R)-Elisrasib in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

## Conclusion

(7R)-Elisrasib is a promising next-generation KRAS G12C inhibitor with favorable pharmacokinetic properties. Preclinical studies have demonstrated its oral availability and dose-dependent exposure, which correlates with robust anti-tumor activity. Early clinical data from the Phase 1/2 trial have confirmed its dose-proportional pharmacokinetics in humans and established a well-tolerated and efficacious dose for further clinical development. The approximately 11-hour half-life supports a convenient once-daily dosing schedule. Further data from ongoing and future studies will provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of (7R)-Elisrasib, which will be crucial for its continued development and potential clinical application.



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## References

- 1. researchgate.net [researchgate.net]
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